molecular formula C15H15BrClNO2S B4706422 N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B4706422
M. Wt: 388.7 g/mol
InChI Key: QCBNRLSGPDDNMC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)acetamide
  • N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide
  • N-(4-bromo-3-chlorophenyl)-5-oxo-1-propan-2-yl-3-pyrrolidinecarboxamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the 2,4,6-trimethylbenzenesulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceutical agents with specific desired properties.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBNRLSGPDDNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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